molecular formula C13H13Br2NO B6181985 5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide CAS No. 2648962-43-8

5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide

Cat. No. B6181985
CAS RN: 2648962-43-8
M. Wt: 359.1
InChI Key:
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Description

5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide (5-[4-BMPh]2MP-HBr) is a chemical compound that has been studied for its potential application in scientific research. It is a brominated phenoxy-methylpyridine derivative and has been found to have a wide range of potential applications, including as an inhibitor of enzymes, a fluorescent probe, and a fluorescent dye.

Scientific Research Applications

5-[4-BMPh]2MP-HBr has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and glutathione-S-transferase (GST). It has also been studied as a fluorescent probe and dye, with potential applications in fluorescence microscopy, fluorescence spectroscopy, and other imaging techniques.

Mechanism of Action

The mechanism of action of 5-[4-BMPh]2MP-HBr is not yet fully understood. However, it is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It is also thought to act as a fluorescent probe by binding to specific molecules and fluorescing when exposed to light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-BMPh]2MP-HBr have not yet been fully studied. However, it has been found to inhibit the activity of enzymes such as COX-2 and GST, which are involved in the regulation of inflammation and oxidative stress, respectively. It has also been found to have a low toxicity in cell culture studies.

Advantages and Limitations for Lab Experiments

5-[4-BMPh]2MP-HBr has several advantages for use in laboratory experiments. It is a potent inhibitor of enzymes, making it useful for studies of enzyme activity. It is also a fluorescent probe, making it useful for imaging techniques. However, it is not yet fully understood, and there is still much to be learned about its biochemical and physiological effects.

Future Directions

There are several potential future directions for research on 5-[4-BMPh]2MP-HBr. Further research could be conducted to understand its mechanism of action and biochemical and physiological effects. It could also be studied for its potential applications in drug development, as an inhibitor of enzymes or as a fluorescent probe. Additionally, further research could be conducted to optimize its synthesis method and to explore its potential applications in other areas of scientific research.

Synthesis Methods

5-[4-BMPh]2MP-HBr can be synthesized through a two-step process. The first step involves the reaction of 4-bromomethylphenol with 2-methylpyridine in the presence of sodium hydroxide to form the intermediate 5-[4-(bromomethyl)phenoxy]-2-methylpyridine. This intermediate is then treated with bromine and hydrobromic acid to form the final product, 5-[4-BMPh]2MP-HBr.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide involves the reaction of 4-(bromomethyl)phenol with 2-methylpyridine in the presence of a suitable base to form the desired product. The hydrobromide salt is then formed by reacting the product with hydrobromic acid.", "Starting Materials": [ "4-(bromomethyl)phenol", "2-methylpyridine", "Suitable base", "Hydrobromic acid" ], "Reaction": [ "Step 1: Dissolve 4-(bromomethyl)phenol in a suitable solvent.", "Step 2: Add 2-methylpyridine and a suitable base to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the solid product.", "Step 5: Dissolve the solid product in a suitable solvent.", "Step 6: Add hydrobromic acid to the solution to form the hydrobromide salt.", "Step 7: Isolate the product by filtration and drying." ] }

CAS RN

2648962-43-8

Molecular Formula

C13H13Br2NO

Molecular Weight

359.1

Purity

95

Origin of Product

United States

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